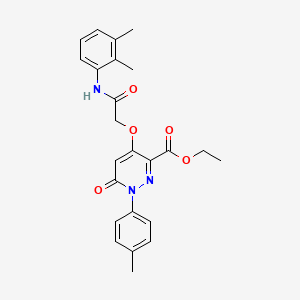

Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5/c1-5-31-24(30)23-20(13-22(29)27(26-23)18-11-9-15(2)10-12-18)32-14-21(28)25-19-8-6-7-16(3)17(19)4/h6-13H,5,14H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRBLCWEMJLAKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2C)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, a complex organic compound classified as a pyridazine derivative, has garnered attention due to its potential biological activities. Its unique structure includes a pyridazine ring substituted with various functional groups, which may contribute to its therapeutic properties.

Chemical Structure and Properties

- Molecular Formula : C24H25N3O5

- Molecular Weight : 435.48 g/mol

- CAS Number : 899729-26-1

The compound's intricate structure allows for interaction with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , potentially inhibiting the growth of various bacteria and fungi. This property suggests its utility in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory studies . Its ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties . It appears to affect cancer cell proliferation and induce apoptosis in certain cancer cell lines. The mechanisms behind these effects are under investigation, focusing on its interactions with specific molecular targets involved in cancer progression.

Mechanistic Insights

Understanding the mechanisms of action is crucial for optimizing the therapeutic potential of the compound. Current research is exploring how it interacts with enzymes and receptors within biological systems. These interactions may involve:

- Enzyme Inhibition : The compound might inhibit specific enzymes that play roles in disease pathways.

- Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular responses.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibitory effects against bacterial strains | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anticancer Activity

In a study examining the anticancer effects of this compound on human cancer cell lines:

- Methodology : Various concentrations of the compound were applied to cultured cancer cells.

- Results : A dose-dependent reduction in cell viability was observed, alongside increased markers of apoptosis.

This study highlights the potential of this compound as a lead candidate for further development in cancer therapeutics.

Q & A

Q. What are the key steps and conditions for synthesizing Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or esters under reflux in polar solvents (e.g., ethanol) .

- Step 2 : Introduction of the 2-((2,3-dimethylphenyl)amino)-2-oxoethoxy side chain via nucleophilic substitution or coupling reactions (e.g., using carbodiimide catalysts) .

- Step 3 : Esterification at the 3-position using ethyl chloroformate in anhydrous conditions .

Q. Key Conditions :

| Parameter | Typical Range | Optimization Strategies |

|---|---|---|

| Temperature | 25–80°C | Lower temps for stability; higher for reactivity |

| Solvent | Ethanol, DMF, or THF | Polar aprotic solvents enhance coupling efficiency |

| Reaction Time | 6–24 hours | Monitored by TLC/HPLC for completion |

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent patterns (e.g., aryl protons at δ 6.8–7.5 ppm, ester carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z ~493) .

- X-ray Crystallography : Resolves stereochemistry and packing motifs using SHELX software for refinement .

Advanced Research Questions

Q. How can reaction mechanisms for functional group transformations in this compound be elucidated?

- Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy during side-chain coupling .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for amide bond formation .

- Isotopic Labeling : Use O-labeled reagents to trace oxygen incorporation in the pyridazine ring .

Q. How should researchers resolve contradictions in spectral data during structural characterization?

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., diastereotopic protons in the dihydropyridazine ring) .

- Crystallographic Refinement : Address ambiguities in NOE interactions or bond lengths using SHELXL with high-resolution data (R-factor < 5%) .

- Comparative Analysis : Cross-validate with analogous compounds (e.g., fluorophenyl or methoxyphenyl derivatives) to isolate substituent effects .

Q. What experimental strategies are recommended for studying its biological activity and structure-activity relationships (SAR)?

- In Vitro Assays :

- SAR Studies :

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : Studies report yields ranging from 40% to 75% for the final esterification step. Resolution involves optimizing anhydrous conditions and catalyst loading (e.g., 1.2 eq DMAP) .

- Biological Activity Variability : Disparate IC values across cell lines may arise from differential membrane permeability. Use logP calculations (e.g., ACD/Labs) to correlate lipophilicity with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.